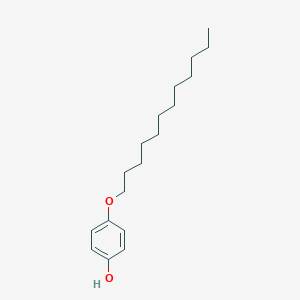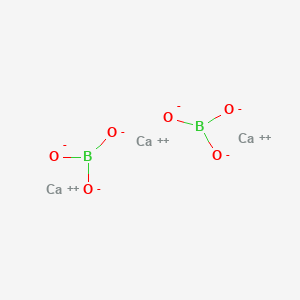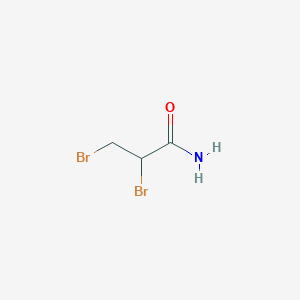
Mandelato de butilo
Descripción general
Descripción
Butyl mandelate (BM) is a synthetic compound that has been used for a variety of scientific research applications. It is an ester of butyl alcohol and mandelic acid, and is also known as n-butyl mandelate, butyl 4-hydroxybenzoate, and n-butyl 4-hydroxybenzoate. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone. BM has been used for a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Aplicaciones ópticas no lineales
Las sales orgánicas del ácido mandélico, como el mandelato de butilo, se han estudiado por su potencial en aplicaciones ópticas y ópticas no lineales (NLO) . Estos materiales se pueden utilizar en el diseño de dispositivos ópticos no lineales, que producen un efecto de duplicación de frecuencia de la radiación electromagnética de longitud de onda óptica . Esta es un área atractiva de la investigación moderna de materiales y la ingeniería cristalina .
Actividad antimicrobiana
Los líquidos iónicos sintetizados a partir de this compound han mostrado una baja actividad antimicrobiana frente a diversas cepas bacterianas y fúngicas . Esta propiedad puede ser útil en ciertas aplicaciones donde no se desea la actividad antimicrobiana.
Estudios de biodegradabilidad
Los líquidos iónicos derivados del this compound se han utilizado en estudios para evaluar el efecto de las características estructurales en la toxicidad y la biodegradabilidad . Estos estudios pueden ayudar en el diseño de líquidos iónicos más seguros con baja toxicidad y alta biodegradabilidad .
Síntesis de intermediarios clave
El this compound se puede utilizar en la síntesis de intermediarios ópticamente puros, como el ®-o-cloromandelato de metilo y el ®-acetil-o-ácido mandélico . Estos intermediarios son cruciales para la síntesis de ciertos productos farmacéuticos .
Estudios de hidrólisis y racemización
El this compound se puede utilizar en estudios secuenciales de hidrólisis y racemización . Estos estudios son importantes para comprender el comportamiento químico del compuesto y sus posibles aplicaciones
Mecanismo De Acción
Target of Action
Butyl mandelate, a derivative of methenamine mandelate, primarily targets the urinary tract . The compound’s primary targets are the bacteria that cause urinary tract infections .
Mode of Action
The mode of action of butyl mandelate is similar to that of methenamine mandelate . Methenamine mandelate is converted into formaldehyde in the urine . Formaldehyde is highly bactericidal, which means it kills bacteria effectively . Therefore, it can be inferred that butyl mandelate may also be converted into a bactericidal compound in the urine, thereby exerting its antibacterial effects.
Biochemical Pathways
The biochemical pathway of butyl mandelate likely involves the conversion of the compound into a bactericidal agent in the urine . This process is similar to the conversion of methenamine mandelate into formaldehyde
Pharmacokinetics
Methenamine mandelate, a related compound, is known to be excreted in the urine
Result of Action
The result of butyl mandelate’s action is the elimination of bacteria in the urinary tract, thereby helping to treat urinary tract infections
Action Environment
The action of butyl mandelate is influenced by the urinary environment. The conversion of methenamine mandelate into formaldehyde, for instance, is more effective in acidic urine . Therefore, it can be inferred that the action, efficacy, and stability of butyl mandelate may also be influenced by the pH and other factors in the urinary environment.
Propiedades
IUPAC Name |
butyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVXFMSPNHAPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316870 | |
| Record name | Butyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14007-02-4 | |
| Record name | Butyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl mandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Butyl Mandelate in asymmetric synthesis?
A1: Butyl Mandelate, specifically its chiral forms, serves as a valuable starting material for synthesizing optically active compounds. For instance, research demonstrates the effectiveness of a chiral polypyrrole film-coated electrode containing palladium metal in the asymmetric hydrogenation of α-keto esters like methyl benzoylformate (1a) and butyl benzoylformate (1b). This electrocatalytic process, conducted in an ethanol-HCl buffer solution, efficiently yields the corresponding hydrogenated products, (R)-(-)-methyl mandelate (2a) and (R)-(-)-butyl mandelate (2b), with significant enantioselectivities. []
Q2: How is the oxidation of Butyl Mandelate studied?
A2: Researchers have investigated the kinetics of Butyl Mandelate oxidation using different oxidizing agents. One study focused on chromic acid oxidation of secondary butyl mandelate, revealing that the reaction rate is directly proportional to the concentrations of HCrO4-, ester, and H+ ions. [] Another study explored the kinetics of silver(I)-catalyzed oxidation of n-butyl mandelate by peroxydisulphate. [] These studies provide insights into the reaction mechanisms and factors influencing the oxidation process.
Q3: Can Butyl Mandelate derivatives be used for enantiomeric excess determination?
A3: Yes, certain derivatives of Butyl Mandelate have shown promise as chiral derivatizing agents for determining enantiomeric excess in chiral alcohols and amines. For example, (R)-(-)- and (S)-(+)-O-coumarinylmandelic acids (SCMOH and RCMOH) are novel optically pure compounds synthesized from tert-butyl O-coumarinylmandelates, which are themselves derived from Butyl Mandelate. [] These acids offer a reliable method for determining enantiomeric excess using 1H-NMR spectroscopy without causing racemization or kinetic resolution during derivatization. []
Q4: Are there any enzymatic applications of Butyl Mandelate?
A4: Research indicates the potential use of Butyl Mandelate in enzymatic reactions. A study investigated the covalent immobilization of Candida rugosa lipase on epichlorohydrin-coated magnetite nanoparticles, utilizing this system for enantioselective hydrolysis of racemic esters, including Butyl Mandelate. [] The study employed HPLC analysis to evaluate the reaction outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















